2,2-dimethyl-4-(1H-pyrazol-1-yl)butanenitrile
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Overview
Description
2,2-Dimethyl-4-(1H-pyrazol-1-yl)butanenitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4-(1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 2,2-dimethylbutanenitrile with 1H-pyrazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic substitution on the butanenitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
2,2-Dimethyl-4-(1H-pyrazol-1-yl)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-4-(1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-Chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride
Uniqueness
2,2-Dimethyl-4-(1H-pyrazol-1-yl)butanenitrile is unique due to its specific structural features, such as the presence of the dimethyl and nitrile groups, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other pyrazole derivatives .
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2,2-dimethyl-4-pyrazol-1-ylbutanenitrile |
InChI |
InChI=1S/C9H13N3/c1-9(2,8-10)4-7-12-6-3-5-11-12/h3,5-6H,4,7H2,1-2H3 |
InChI Key |
RNZQVYSAETYRQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=CC=N1)C#N |
Origin of Product |
United States |
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